molecular formula C20H30N2O5S B1365569 tert-Butoxycarbonyl-phenylalanyl-methionine methyl ester CAS No. 40290-63-9

tert-Butoxycarbonyl-phenylalanyl-methionine methyl ester

Cat. No. B1365569
CAS RN: 40290-63-9
M. Wt: 410.5 g/mol
InChI Key: STRFQIOAEDHQFM-HOTGVXAUSA-N
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Description

“tert-Butoxycarbonyl-phenylalanyl-methionine methyl ester” is a peptide that has been studied in the solid state by X-ray diffraction . It is also known as Boc-L-Phe-L-Met-OMe .


Molecular Structure Analysis

The peptide crystallizes in the orthorhombic system, space group P2 (1)2 (1)2 (1), with cell parameters of a = 9.821 (2), b = 25.394 (6), c = 28.714 (8) A, V = 7161 (3) A3 . The crystal consists of three independent molecular conformations per asymmetric unit .


Chemical Reactions Analysis

The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .


Physical And Chemical Properties Analysis

The peptide adopts an extended conformation with the side-chains of Phe and Met residues being arranged below and above the backbone chains . The melting point is 37.0 to 41.0 °C and specific rotation [a]20/D is -3.0 to -5.0 deg (C=2, MeOH) .

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of tert-butoxycarbonyl-L-phenylalanyl-D-leucine-L-threonine methyl ester, which is structurally related to tert-butoxycarbonyl-phenylalanyl-methionine methyl ester, has been analyzed using X-ray crystallography. This compound exhibits an open conformation, forming an infinite sheet structure through hydrogen bonds in crystals, indicating potential implications in understanding molecular interactions and design (Doi et al., 1993).

Synthesis Methods

A method for the direct introduction of the tert-butoxycarbonyl group into various organic compounds using flow microreactor systems has been developed. This advancement offers a more efficient, versatile, and sustainable approach to synthesizing tert-butoxycarbonyl derivatives, including tert-butoxycarbonyl-phenylalanyl-methionine methyl ester (Degennaro et al., 2016).

Peptide Synthesis

The synthesis of N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester, which is closely related to tert-butoxycarbonyl-phenylalanyl-methionine methyl ester, serves as a useful building block in the synthesis of nonnatural α-amino acids. This facilitates advancements in peptide synthesis, which is a crucial area of research in biochemistry and pharmacology (Jackson & Pérez-González, 2005).

Polymerization Studies

The tert-butoxycarbonyl group plays a significant role in the polymerization of certain compounds. For instance, the polymerization behavior of amino acid-derived cyclic carbonates, which can be protected by the tert-butoxycarbonyl group, has been studied, offering insights into new materials and their potential applications (Sanda et al., 2001).

Safety And Hazards

The compound causes skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .

properties

IUPAC Name

methyl (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O5S/c1-20(2,3)27-19(25)22-16(13-14-9-7-6-8-10-14)17(23)21-15(11-12-28-5)18(24)26-4/h6-10,15-16H,11-13H2,1-5H3,(H,21,23)(H,22,25)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRFQIOAEDHQFM-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50193299
Record name tert-Butoxycarbonyl-phenylalanyl-methionine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butoxycarbonyl-phenylalanyl-methionine methyl ester

CAS RN

40290-63-9
Record name tert-Butoxycarbonyl-phenylalanyl-methionine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040290639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butoxycarbonyl-phenylalanyl-methionine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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